(3,4-Dimethylphenyl)(2-morpholin-4-ylpteridin-4-yl)amine
Description
The compound "(3,4-Dimethylphenyl)(2-morpholin-4-ylpteridin-4-yl)amine" features a pteridine core substituted with a morpholin-4-yl group at position 2 and a 3,4-dimethylphenylamine group at position 4. The morpholine substituent enhances solubility and modulates electronic effects, while the 3,4-dimethylphenyl group contributes steric bulk and lipophilicity, which may influence binding interactions in biological systems or material applications .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-morpholin-4-ylpteridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-12-3-4-14(11-13(12)2)21-17-15-16(20-6-5-19-15)22-18(23-17)24-7-9-25-10-8-24/h3-6,11H,7-10H2,1-2H3,(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAXZEYRDBYEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diaminopyrimidine Precursors
The pteridine scaffold is synthesized through cyclocondensation reactions. A diaminopyrimidine derivative reacts with a nitroso compound or glyoxal under acidic conditions to form the bicyclic system. For example, cyclization of 4,6-diaminopyrimidine with nitrosobenzene in sulfuric acid yields a nitro-substituted pteridine intermediate, which is subsequently reduced to the amine.
Reaction Conditions :
Chlorination at Position 4
Chlorination of the pteridine core at position 4 is achieved using phosphorus oxychloride (POCl₃), which activates the site for subsequent nucleophilic substitution.
Procedure :
- The pteridine intermediate (1 equiv) is suspended in POCl₃ (5–10 equiv).
- The mixture is heated to 110°C for 4–6 hours.
- Excess POCl₃ is removed under reduced pressure, yielding 4-chloropteridine.
Yield : 85–90% (crude).
Coupling with 3,4-Dimethylphenylamine
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling links the 4-position of the pteridine core to 3,4-dimethylphenylamine. This method offers superior regioselectivity compared to traditional SNAr reactions.
Catalytic System :
Direct Amination via SNAr
Alternatively, the 4-chloro intermediate reacts with 3,4-dimethylphenylamine under basic conditions.
Procedure :
- Reagents : 4-Chloropteridine (1 equiv), 3,4-dimethylphenylamine (1.5 equiv), K₂CO₃ (3 equiv).
- Solvent : DMSO at 120°C for 8 hours.
- Workup : Dilution with water, extraction with ethyl acetate, and silica gel chromatography.
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from ethanol or ethyl acetate/hexane mixtures, achieving >95% purity.
Chromatographic Methods
Flash column chromatography (SiO₂, eluent: ethyl acetate/hexane gradient) resolves regioisomers and removes unreacted amines.
Spectroscopic Validation
- ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), morpholine protons (δ 3.6–3.8 ppm), methyl groups (δ 2.2–2.4 ppm).
- MS (EI) : Molecular ion peak at m/z 336.399 [M⁺].
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Intermediate Stability : Nitro intermediates degrade upon prolonged storage; immediate reduction or use in subsequent steps is critical.
- Morpholine Reactivity : Excess morpholine leads to di-substitution; stoichiometric control is essential.
- Scalability : Pd-catalyzed methods face cost barriers at scale, favoring SNAr for industrial production.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)(2-morpholin-4-ylpteridin-4-yl)amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of (3,4-Dimethylphenyl)(2-morpholin-4-ylpteridin-4-yl)amine is its potential role as a kinase inhibitor . Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and neurodegenerative disorders.
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in signaling pathways that regulate cell proliferation and survival. This inhibition can lead to reduced tumor growth and improved outcomes in various cancers.
- Case Studies : Research indicates that derivatives of this compound have been tested against kinases associated with conditions like Parkinson's disease, demonstrating promising results in preclinical studies.
Therapeutic Potential in Cancer Treatment
The compound's ability to modulate kinase activity positions it as a candidate for cancer therapeutics.
- Targeted Cancer Therapy : Studies suggest that this compound may be effective against various types of cancer, including lung and colorectal cancers. Its mechanism involves inhibiting the KRAS G12C mutation, a common driver in many malignancies .
Neurological Disorders
In addition to its anticancer properties, the compound has been explored for its potential benefits in treating neurological disorders.
- Parkinson’s Disease : The compound's kinase inhibition properties may help regulate pathways involved in neuronal survival and function, making it a candidate for further research into treatments for neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Starting Materials : Key precursors are selected based on the desired functional groups.
- Reactions : A series of organic reactions are conducted under controlled conditions to ensure high yield and purity.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)(2-morpholin-4-ylpteridin-4-yl)amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and applications of the target compound with similar derivatives:
Electronic and Steric Effects
- Morpholine Substituents : The morpholin-4-yl group in the target compound and derivatives improves solubility and electron-donating effects, critical for charge transport in OLEDs or drug-receptor interactions .
- Heterocyclic Cores : Pteridine (target) and pyrimidine () cores offer conjugation for electronic applications, while thiazine () introduces puckering dynamics affecting 3D structure .
Conformational Dynamics
Ring puckering, as defined by Cremer and Pople (), is significant in heterocycles like thiazine () and morpholine. For example, thiazine’s puckering amplitude (q) and phase angle (φ) influence its binding to biological targets, whereas planar pteridine systems may favor π-π stacking in materials .
Toxicity and Handling
While direct toxicity data for the target compound are unavailable, Bis-(3,4-dimethylphenyl)amine () is classified as acutely toxic (Oral, H302) and irritating to skin (H315) and eyes (H319). Similar precautions (e.g., avoiding inhalation, using PPE) are recommended for handling morpholine- and aryl-containing analogs .
Biological Activity
(3,4-Dimethylphenyl)(2-morpholin-4-ylpteridin-4-yl)amine is a complex organic molecule belonging to the pteridine class. Its unique structure, characterized by a fused pyrimidine and pyrazine ring, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 350 g/mol. The compound features:
- 3,4-Dimethylphenyl group: Contributes to hydrophobic interactions.
- Morpholin-4-yl group: Enhances solubility and biological activity.
- Pteridine core : Provides a framework for interaction with biological macromolecules.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
1. Inhibition of Kinase Activity
The compound has been studied as an inhibitor of various kinase signaling pathways. Kinases play crucial roles in cellular processes such as proliferation and survival. In vitro studies show that it can effectively inhibit the activity of specific kinases involved in cancer progression.
2. Anticancer Properties
Several studies have highlighted its potential as an anticancer agent. For instance:
- Case Study : In a study involving human cancer cell lines, this compound demonstrated cytotoxic effects, leading to apoptosis in treated cells. The IC50 values for different cell lines ranged from 5 to 15 µM, indicating potent activity against malignancies.
3. Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. Research suggests that it can reduce the production of pro-inflammatory cytokines in macrophages, which may be beneficial in treating autoimmune diseases.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pteridine Core : Starting from readily available pteridine derivatives.
- Introduction of Functional Groups : The dimethylphenyl and morpholine groups are introduced through nucleophilic substitution reactions.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Interaction Studies
Interaction studies reveal that this compound can form complexes with various biological macromolecules such as proteins and nucleic acids. These interactions are critical for understanding its mechanism of action and potential therapeutic applications.
Potential Applications
The unique structure and biological activity suggest several potential applications:
- Cancer Therapy : As a targeted therapy for specific types of cancer.
- Anti-inflammatory Drugs : For conditions like rheumatoid arthritis or other inflammatory disorders.
Comparison with Related Compounds
The following table summarizes some key features and activities of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Anticancer | 5 - 15 | |
| Compound A (similar structure) | Anti-inflammatory | 10 - 20 | |
| Compound B (similar structure) | Anticancer | 8 - 18 |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for (3,4-Dimethylphenyl)(2-morpholin-4-ylpteridin-4-yl)amine?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example:
- Step 1 : Formation of the pteridin-4-amine core via cyclization of pyrimidine precursors under acidic or basic conditions.
- Step 2 : Functionalization at the 2-position of the pteridine ring with morpholine using alkylation or nucleophilic substitution (e.g., Mitsunobu reaction) .
- Step 3 : Introduction of the 3,4-dimethylphenyl group via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling, requiring inert conditions and catalysts like Pd(OAc)₂ .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm substitution patterns (e.g., morpholine ring protons at δ 2.4–3.8 ppm; aromatic protons from dimethylphenyl at δ 6.8–7.5 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ ion for C21H24N4O: 363.19) and fragmentation patterns .
- IR Spectroscopy : To identify amine N-H stretches (~3300 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
Advanced Research Questions
Q. How does the morpholine substituent influence the compound’s biological activity and pharmacokinetics?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Morpholine enhances solubility via hydrogen bonding and modulates target binding (e.g., interactions with kinase ATP-binding pockets). Replace morpholine with piperidine or thiomorpholine to test activity changes .
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., t1/2 > 60 min indicates favorable stability). Morpholine’s electron-rich oxygen may reduce CYP450-mediated oxidation .
- Data Interpretation : Cross-reference in vitro activity (e.g., IC50 values) with logP (predicted ~2.5) to evaluate permeability .
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Experimental Replication : Standardize assays (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) to minimize variability .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC50 values may arise from differences in cell viability protocols (MTT vs. resazurin assays) .
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. What are the compound’s stability profiles under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation via HPLC (e.g., >90% remaining at pH 7.4; <70% at pH 1.2) .
- Thermal Stability : Store at 40°C/75% RH for 4 weeks. Monitor morpholine ring oxidation or pteridine hydrolysis using LC-MS .
- Environmental Fate : Assess photodegradation under UV light (λ = 254 nm) to simulate long-term storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
